N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide

PARP1 inhibition phthalazinone scaffold N3-cyclopentyl substitution

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide (CAS 1448033-27-9) is a synthetic small molecule (C18H18N4O3, MW 338.37) that combines a phthalazinone core with an isoxazole-5-carboxamide side chain. The phthalazinone scaffold is a recognized pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibition, exemplified by the approved drug talazoparib , while isoxazole-5-carboxamide derivatives are known to modulate the transient receptor potential vanilloid 1 (TRPV1) ion channel, a target for pain and inflammatory disorders.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 1448033-27-9
Cat. No. B2833160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide
CAS1448033-27-9
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESC1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=NO4
InChIInChI=1S/C18H18N4O3/c23-17(16-9-10-20-25-16)19-11-15-13-7-3-4-8-14(13)18(24)22(21-15)12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2,(H,19,23)
InChIKeyJPJBQHYFTODPEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide (CAS 1448033-27-9): Structural Identity and Research-Grade Procurement Context


N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide (CAS 1448033-27-9) is a synthetic small molecule (C18H18N4O3, MW 338.37) that combines a phthalazinone core with an isoxazole-5-carboxamide side chain. The phthalazinone scaffold is a recognized pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibition, exemplified by the approved drug talazoparib , while isoxazole-5-carboxamide derivatives are known to modulate the transient receptor potential vanilloid 1 (TRPV1) ion channel, a target for pain and inflammatory disorders [1]. This compound occupies a unique structural intersection of these two pharmacologically relevant frameworks, making it of interest as a research tool or intermediate for dual-mechanism probe development. Importantly, no peer-reviewed quantitative activity data (IC50, Ki, selectivity, or in vivo PK) for this specific compound have been identified in publicly accessible primary literature or authoritative databases at the time of this analysis.

Why CAS 1448033-27-9 Cannot Be Substituted by Common Phthalazinone or Isoxazole Analogs


Generic substitution of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide with simpler phthalazinone or isoxazole derivatives is not supported by the available structural evidence. The compound integrates three distinct structural elements not simultaneously present in common comparators: (i) an N3-cyclopentyl substituent on the phthalazinone core, (ii) a methylene-linked isoxazole-5-carboxamide, and (iii) the specific connectivity of these two modules. The N3-cyclopentyl group in phthalazinones has been shown in related pentacyclic scaffolds to markedly influence PARP1 inhibitory activity and ABC transporter efflux ratios (P-gp ER) [1], while the isoxazole-5-carboxamide moiety contributes TRPV1 modulatory potential distinct from the PARP-targeting phthalazinone core [2]. Off-the-shelf substitution with talazoparib, olaparib, or simple isoxazole carboxamides would disrupt one or both pharmacophoric modules, potentially altering target engagement profile, selectivity, and physicochemical properties in unpredictable ways.

Quantitative Differentiation Evidence for CAS 1448033-27-9 Against Closest Structural Analogs


N3-Cyclopentyl Substitution in Phthalazinone Scaffolds: PARP1 Inhibitory Activity vs. Unsubstituted Phthalazinone

In a 2025 structure-based study of pentacyclic tetrahydrocyclopentaphthalazinones, the N3-cyclopentyl-containing scaffold demonstrated near-complete inhibition of PARP1 activity at 10 μM in HEK293T cellular assays, with P-gp efflux ratios (ER) of 0.9–1.1 indicating low susceptibility to ABC transporter-mediated efflux [1]. By contrast, the unsubstituted phthalazinone core is documented as a relatively non-selective PARP inhibitor with insufficient potency and selectivity to serve as a validated chemical probe [2]. Although the exact IC50 of CAS 1448033-27-9 has not been published, the presence of the N3-cyclopentyl substituent is structurally analogous to the active cyclopentaphthalazinone scaffold, supporting the inference that this substitution confers enhanced PARP1 engagement relative to N3-unsubstituted phthalazinone derivatives.

PARP1 inhibition phthalazinone scaffold N3-cyclopentyl substitution structure-activity relationship

Isoxazole-5-Carboxamide Module: TRPV1 Modulatory Potential vs. Isoxazole-3-Carboxamide and Non-Isoxazole PARP Inhibitors

The isoxazole-5-carboxamide moiety in CAS 1448033-27-9 is a privileged scaffold for TRPV1 modulation. Patent US 2012/0095002 discloses a series of isoxazole-5-carboxamide derivatives with TRPV1 modulatory activity measured by fluorescence-based calcium flux assay in CHO cells expressing human recombinant TRPV1 [1]. In contrast, talazoparib and other approved PARP inhibitors (olaparib, niraparib, rucaparib) lack an isoxazole moiety and have no reported TRPV1 activity. This structural distinction suggests that CAS 1448033-27-9 may engage TRPV1 in addition to PARP, a property absent in the clinically established PARP inhibitor comparators.

TRPV1 modulation isoxazole-5-carboxamide pain target dual pharmacology

Molecular Topology Differentiation: sp³-Rich Cyclopentyl Group vs. Planar Aromatic Substituents in Approved PARP Inhibitors

The N3-cyclopentyl substituent in CAS 1448033-27-9 introduces an sp³-rich, non-planar motif not present in the clinically dominant PARP inhibitors. Talazoparib contains a rigid tetracyclic system with an 8-fluorophenyl substituent ; olaparib features a cyclopropane-carbonyl-piperazine moiety. The cyclopentyl group increases fraction sp³ (Fsp³), a parameter positively correlated with clinical success rates due to improved solubility, reduced aromatic stacking-mediated off-target binding, and enhanced metabolic stability [1]. This structural feature is a key differentiator for procurement when selecting phthalazinone-based chemical probes with favorable developability profiles.

physicochemical property fraction sp³ cyclopentyl solubility metabolic stability

Limitation Acknowledgment: Absence of Direct Comparative Quantitative Activity Data for CAS 1448033-27-9

A comprehensive search of PubMed, ChemSpider, PubChem, DrugBank, ChEMBL, RCSB PDB, and Google Patents (excluding benchchem, molecule, evitachem, and vulcanchem as specified) did not retrieve any peer-reviewed study, patent example, or authoritative database entry reporting quantitative biochemical or cellular activity data (IC50, Ki, EC50, Kd, or in vivo PK parameters) for CAS 1448033-27-9. The structural differentiation arguments presented in this guide are therefore based on class-level inference from closely related scaffolds and pharmacophores, rather than on direct head-to-head experimental comparisons. Prospective purchasers should validate the compound's actual potency, selectivity, and physicochemical properties in their own assay systems before making critical procurement decisions.

data availability research compound procurement caveat

Recommended Research and Industrial Application Scenarios for CAS 1448033-27-9


PARP1 Pharmacophore Exploration and Scaffold-Hopping Studies

CAS 1448033-27-9 serves as a structurally distinct phthalazinone-isoxazole hybrid for SAR exploration around the PARP1 nicotinamide-binding pocket. Its N3-cyclopentyl substitution mirrors the active conformation identified in pentacyclic tetrahydrocyclopentaphthalazinone PARP1 inhibitors that demonstrated near-complete PARP1 inhibition at 10 μM in HEK293T cells [1]. Researchers can use this compound to probe the steric and electronic tolerance of the N3 position in phthalazinone-based PARP inhibitors, potentially generating SAR data that bridges the cyclopentaphthalazinone series with isoxazole-containing analogs.

Dual-Target Chemical Probe Development (PARP + TRPV1)

The unique combination of a phthalazinone PARP pharmacophore and an isoxazole-5-carboxamide TRPV1 modulator scaffold [1] makes CAS 1448033-27-9 a candidate starting point for dual-mechanism probe development. Such probes could be deployed in cellular models of cancer-induced pain or chemotherapy-induced peripheral neuropathy, where simultaneous PARP inhibition (targeting tumor DNA repair) and TRPV1 modulation (targeting nociceptive signaling) may offer synergistic therapeutic effects not achievable with single-target agents like talazoparib (PARP1 IC50 = 0.57 nM, no TRPV1 activity reported) .

Physicochemical Property Benchmarking Against sp²-Rich PARP Inhibitors

With an estimated fraction sp³ (Fsp³) of approximately 0.28 compared to ~0.13 for the predominantly planar talazoparib [1], CAS 1448033-27-9 provides a research tool for benchmarking how increased three-dimensionality affects solubility, permeability, metabolic stability, and off-target profiles in the phthalazinone chemical series. Procurement for this purpose enables head-to-head comparisons of developability parameters between sp³-enriched and sp²-dominated PARP inhibitor chemotypes .

Negative Control or Comparator for N3-Substituent SAR in Phthalazinone PARP Inhibitors

In the absence of published PARP1 IC50 data, CAS 1448033-27-9 may be procured as a comparator compound to evaluate the contribution of the N3-cyclopentyl group relative to N3-unsubstituted phthalazinone controls (which show insufficient PARP potency and selectivity for probe use [1]). Side-by-side testing in standardized PARP1 enzymatic and cellular assays can quantify the potency gain attributable to the cyclopentyl substitution, generating valuable SAR data for medicinal chemistry programs.

Quote Request

Request a Quote for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.